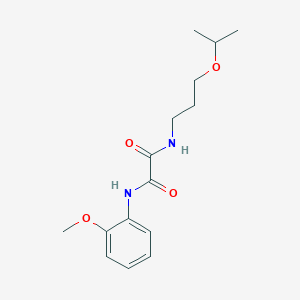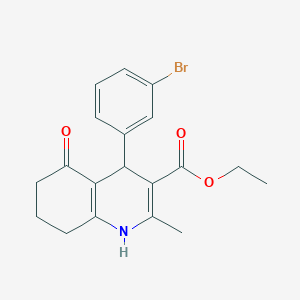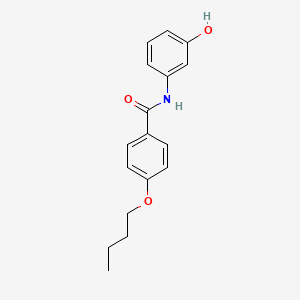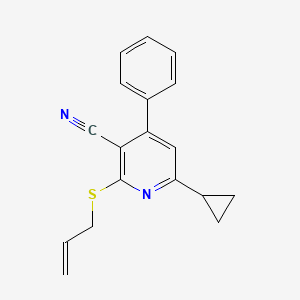![molecular formula C15H20N2O3 B4990094 N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide (MVE-2) is a synthetic compound that has been widely used in scientific research due to its unique properties. MVE-2 is a small molecule that can easily penetrate cell membranes and interact with various biological processes. In
Mécanisme D'action
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide is a calcium chelator, which means it binds to calcium ions and prevents them from interacting with other molecules. This can affect various biological processes that rely on calcium signaling, including cell proliferation, apoptosis, and neurotransmitter release. This compound has also been shown to inhibit the activity of certain enzymes, such as protein kinase C, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In the brain, this compound modulates the activity of ion channels and neurotransmitter receptors, which can affect synaptic transmission and plasticity. In immune cells, this compound inhibits calcium signaling, which can affect cytokine production and immune cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments is its ability to penetrate cell membranes and interact with various biological processes. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure. It is important to use appropriate safety precautions when handling this compound in the lab.
Orientations Futures
There are many potential future directions for research involving N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide. One area of interest is the development of this compound analogs with improved efficacy and safety profiles. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its anti-cancer effects. In neuroscience, this compound could be used to study the role of calcium signaling in synaptic plasticity and learning and memory. In immunology, this compound could be used to study the role of calcium signaling in immune cell activation and cytokine production.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a calcium chelator that can penetrate cell membranes and interact with various biological processes. This compound has been used in cancer research, neuroscience, and immunology, and has been found to have a variety of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are many potential future directions for research involving this compound.
Méthodes De Synthèse
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide can be synthesized using a two-step process. The first step involves the reaction of mesitylene with ethylenediamine to form N-mesityl-N'-ethylenediamine. The second step involves the reaction of N-mesityl-N'-ethylenediamine with vinyloxyethyl chloride to form this compound. The purity of this compound can be improved by recrystallization.
Applications De Recherche Scientifique
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide has been used in various scientific research studies, including cancer research, neuroscience, and immunology. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain, which may have implications for the treatment of neurological disorders. In addition, this compound has been used to study the role of calcium signaling in immune cells.
Propriétés
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-5-20-7-6-16-14(18)15(19)17-13-11(3)8-10(2)9-12(13)4/h5,8-9H,1,6-7H2,2-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAYGJWIQGILHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCOC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4990015.png)
![N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)

![4,10-dicyclohexyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4990048.png)
![1-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B4990051.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990063.png)

![6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4990080.png)

![methyl 4-(2-fluorobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4990108.png)
![1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4990117.png)
